N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
CAS No.: 1226446-14-5
Cat. No.: VC5041704
Molecular Formula: C17H26N4O3
Molecular Weight: 334.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226446-14-5 |
|---|---|
| Molecular Formula | C17H26N4O3 |
| Molecular Weight | 334.42 |
| IUPAC Name | N-cyclopentyl-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H26N4O3/c1-20-11-14(16(19-20)24-2)17(23)21-9-5-6-12(10-21)15(22)18-13-7-3-4-8-13/h11-13H,3-10H2,1-2H3,(H,18,22) |
| Standard InChI Key | ZKHZYSLUDXLZOC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3CCCC3 |
Introduction
Functional Groups
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Pyrazole ring: A five-membered aromatic ring containing two nitrogen atoms.
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Piperidine ring: A six-membered saturated heterocyclic ring with one nitrogen atom.
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Amide group: Present as part of the carboxamide functional group.
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Methoxy group: A single oxygen atom bonded to a methyl group (-OCH3).
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Cyclopentyl group: A five-membered saturated carbon ring.
Synthesis
The synthesis of N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves:
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Formation of the Pyrazole Core:
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The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and diketones or β-ketoesters.
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Attachment of the Methoxy Group:
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The methoxy substituent is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
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Carboxamide Formation:
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The piperidine derivative is coupled with the pyrazole carbonyl intermediate using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).
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Cyclopentyl Substitution:
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The cyclopentyl group is introduced via nucleophilic substitution or reductive amination at the amide nitrogen.
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Each step requires careful optimization to ensure high yields and purity.
Medicinal Chemistry
The compound's structure suggests potential bioactivity due to:
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The pyrazole core, which is often found in kinase inhibitors and anti-inflammatory agents.
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The piperidine moiety, which enhances solubility and receptor binding in pharmacological targets.
Possible therapeutic areas include:
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Anti-inflammatory activity: Pyrazole derivatives are known for their cyclooxygenase (COX) inhibitory properties.
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CNS activity: Piperidine-containing compounds often interact with neurotransmitter receptors.
Molecular Docking Studies
Preliminary computational studies could explore its interaction with enzymes or receptors like kinases, G-protein coupled receptors (GPCRs), or ion channels.
Research Findings
While specific experimental data on this compound is limited, similar compounds have demonstrated:
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Enzyme Inhibition:
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Pyrazole derivatives are potent inhibitors of enzymes such as phosphodiesterases and kinases.
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Lipophilicity and Solubility:
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Moderate LogP values suggest good membrane permeability while maintaining aqueous solubility.
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Metabolic Stability:
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The absence of highly reactive groups (e.g., aldehydes or halogens) implies potential metabolic stability.
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